molecular formula C20H15IN4O B2544214 3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide CAS No. 923243-95-2

3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide

Cat. No.: B2544214
CAS No.: 923243-95-2
M. Wt: 454.271
InChI Key: QXANLAFVGOUILZ-UHFFFAOYSA-N
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Description

3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is a complex organic compound that belongs to the class of imidazo[1,2-a]pyridines. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes an imidazo[1,2-a]pyrimidine ring fused to a phenyl ring, with an iodine atom and a benzamide group attached.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but optimized for large-scale production. This includes using continuous flow reactors for better control of reaction conditions and yields, as well as employing cost-effective reagents and catalysts.

Chemical Reactions Analysis

Mechanism of Action

The mechanism of action of 3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide involves its interaction with specific molecular targets in the body. The compound can bind to enzymes or receptors, inhibiting or activating their functions. This interaction can lead to various biological effects, such as inhibition of cell proliferation in cancer or modulation of immune responses .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-iodo-N-(4-{7-methylimidazo[1,2-a]pyrimidin-2-yl}phenyl)benzamide is unique due to its specific substitution pattern and the presence of both an imidazo[1,2-a]pyrimidine ring and a benzamide group. This unique structure contributes to its distinct biological activities and makes it a valuable compound in medicinal chemistry and other scientific research fields .

Properties

IUPAC Name

3-iodo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15IN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QXANLAFVGOUILZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15IN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

454.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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